2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (hereafter referred to as Compound A) is a tetrahydroisoindole-dione derivative with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.386 g/mol . Its structure features a dimethylamino-substituted phenyl group at position 2 of the isoindole-dione core and methyl groups at positions 5 and 4. The compound lacks defined stereocenters, distinguishing it from stereochemically resolved analogs . Its ChemSpider ID (2140964) and MDL number (MFCD01164864) facilitate precise identification in chemical databases.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-9-15-16(10-12(11)2)18(22)20(17(15)21)14-7-5-13(6-8-14)19(3)4/h5-8,15-16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUEEYESFKKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and reduction to form the final product.
Condensation Reaction: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable dione precursor under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the tetrahydroisoindole ring.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce specific functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical assays.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to modulate biological pathways is of significant interest in drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism by which 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or block receptors, thereby modulating cellular pathways. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Compound A’s phenyl group is substituted with a dimethylamino moiety, which confers electron-donating properties. This contrasts with derivatives bearing halogens or alkoxy groups:
Key Insights :
- Halogenated analogs (e.g., 4-chloro) exhibit higher electrophilicity, favoring participation in cross-coupling reactions .
- Alkoxy substituents (e.g., ethoxy) increase hydrophobicity, influencing solubility and environmental persistence .
Substituent Variations on the Isoindole Core
Compound A ’s 5,6-dimethyl groups differentiate it from analogs with unsaturated or bulkier substituents:
Key Insights :
- Methyl groups at positions 5 and 6 may sterically protect the isoindole core, reducing undesired side reactions .
- Unsubstituted cores exhibit higher reactivity in Diels-Alder cycloadditions .
Ring Saturation and Stereochemistry
Compound A ’s partially saturated tetrahydroisoindole core contrasts with fully saturated (hexahydro) or unsaturated analogs:
Biological Activity
The compound 2-(4-(dimethylamino)phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also referred to as compound R412341 , is a synthetic organic molecule with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of a dimethylamino group and an isoindole moiety. This article reviews the biological activity of this compound based on recent research findings.
- Chemical Formula : C18H22N2O2
- Molecular Weight : 302.38 g/mol
- CAS Number : 314278-93-8
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer therapy and neuropharmacology. The following sections highlight key areas of research.
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings :
-
In Vitro Antiproliferative Activity :
- The compound shows potent activity against MCF-7 breast cancer cells with IC50 values comparable to known chemotherapeutics such as CA-4 (IC50 = 3.9 nM) .
- It was observed that structural modifications can enhance its potency; for example, compounds with methoxy or ethoxy substituents exhibited IC50 values as low as 33 nM .
- Mechanism of Action :
Neuropharmacological Effects
The dimethylamino group in the structure suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Research Insights :
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |
| 9h | MCF-7 | 33 | Tubulin destabilization |
| R412341 | MCF-7 | TBD | TBD |
Case Studies
A notable case study involved a series of isoindole derivatives where this compound was included among the tested compounds. The results indicated that modifications at the phenyl ring significantly influenced antiproliferative activity, suggesting that further exploration of structure-activity relationships (SAR) could yield more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
